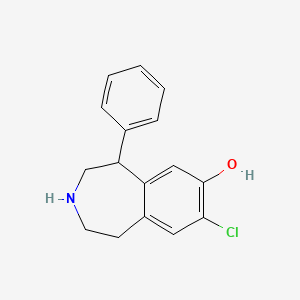![molecular formula C27H30N2O B10853314 (1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)
(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SN-23” is a synthetic chemical compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “SN-23” typically involves the reaction of a metal with an organic halide. This method is widely used for the synthesis of organometallic compounds. The reaction conditions often require an inert atmosphere to exclude moisture, oxygen, and carbon dioxide, which can react with the organometallic compound . Common solvents used in these reactions include diethyl ether and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of “SN-23” involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
“SN-23” undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced to lower oxidation state compounds.
Substitution: Undergoes substitution reactions with various nucleophiles and electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile or electrophile involved
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state compounds, while reduction reactions yield lower oxidation state compounds .
Scientific Research Applications
“SN-23” has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and as a tool for biochemical research.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which “SN-23” exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, “SN-23” inhibits the activity of topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death .
Comparison with Similar Compounds
“SN-23” can be compared with other similar compounds, such as:
SN-38: Another topoisomerase I inhibitor with similar anticancer properties.
Irinotecan: A pro-drug that is metabolized to SN-38 in the body
The uniqueness of “SN-23” lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C27H30N2O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol |
InChI |
InChI=1S/C27H30N2O/c1-17(2)16-29-10-9-27-15-25-20(11-19-5-3-4-6-24(19)28-25)12-23(27)26(29)13-18-7-8-21(30)14-22(18)27/h3-8,11,14,17,23,26,30H,9-10,12-13,15-16H2,1-2H3/t23-,26+,27+/m0/s1 |
InChI Key |
LRXLXNDXXNBZCL-HUROMRQRSA-N |
Isomeric SMILES |
CC(C)CN1CC[C@]23CC4=NC5=CC=CC=C5C=C4C[C@H]2[C@H]1CC6=C3C=C(C=C6)O |
Canonical SMILES |
CC(C)CN1CCC23CC4=NC5=CC=CC=C5C=C4CC2C1CC6=C3C=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)
![[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B10853244.png)
![4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)

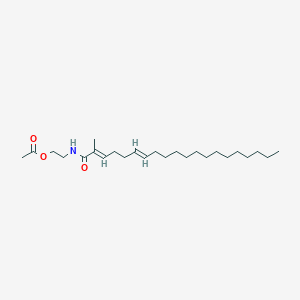
![2-[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]-N,N'-diphenylpropanediamide](/img/structure/B10853267.png)
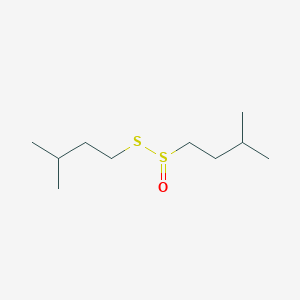
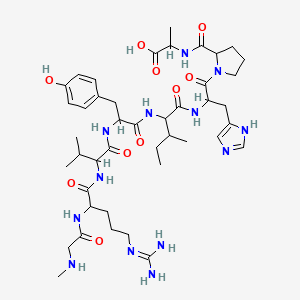
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853279.png)
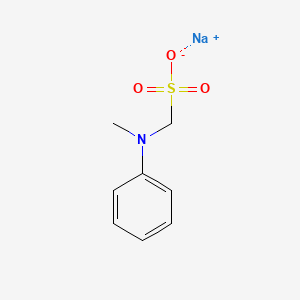
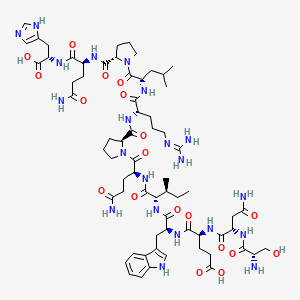
![[11C]N-(1-(4-(4-methoxy-2-(4-methoxyphenylsulfonyl)phenylsulfonyl)phenyl)ethyl)methanesulfonamide](/img/structure/B10853294.png)
![[3-(4-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853295.png)
